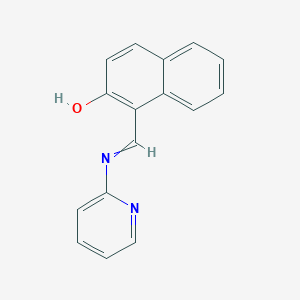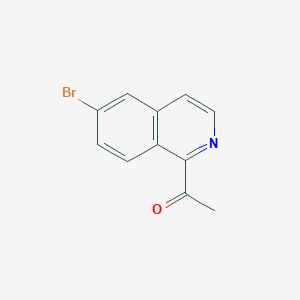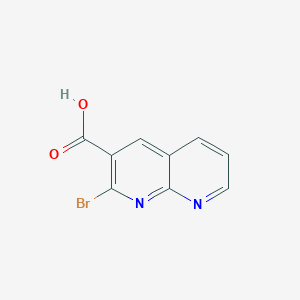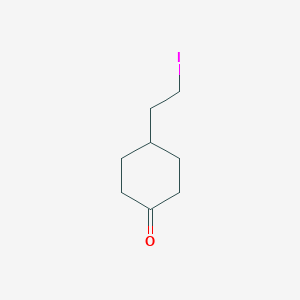
5-Chloro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid: is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorine atom at the 5th position, a methoxycarbonyl group at the 4th position, and a carboxylic acid group at the 7th position on the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid typically involves multiple steps, including halogenation, esterification, and cyclization reactions. One common method starts with the halogenation of an appropriate precursor, followed by esterification to introduce the methoxycarbonyl group. The final step often involves cyclization to form the indole ring structure.
Industrial Production Methods: Industrial production of this compound may involve scalable processes that ensure high yield and purity. For example, the use of dimethyl terephthalate as a starting material has been reported for similar compounds, involving steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions can target the carbonyl groups.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Chloro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its indole structure is known to interact with various biological targets.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Indole derivatives are known for their roles in treating diseases like cancer, diabetes, and neurological disorders.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. For example, indole derivatives are known to inhibit enzymes like kinases, which play a role in cell signaling pathways .
Comparación Con Compuestos Similares
- 5-Bromo-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid
- 5-Fluoro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid
- 5-Iodo-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid
Comparison: Compared to its analogs, 5-Chloro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid may exhibit different reactivity and biological activity due to the presence of the chlorine atom. Chlorine is less reactive than bromine or iodine but more reactive than fluorine, which can influence the compound’s chemical behavior and interactions with biological targets .
Propiedades
Fórmula molecular |
C11H8ClNO4 |
|---|---|
Peso molecular |
253.64 g/mol |
Nombre IUPAC |
5-chloro-4-methoxycarbonyl-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO4/c1-17-11(16)8-5-2-3-13-9(5)6(10(14)15)4-7(8)12/h2-4,13H,1H3,(H,14,15) |
Clave InChI |
VBCJNGHRLFWTPO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C2=C1C=CN2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenylbenzo[G]quinoline](/img/structure/B11862730.png)









![Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B11862783.png)



